1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine
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Overview
Description
1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a 3-chlorophenyl group and an M-tolyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or their equivalents. One common method includes the reaction of 3-chlorophenylhydrazine with M-tolylacetylacetone under acidic or basic conditions to form the desired pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.
1-(3-Chlorophenyl)piperazine: Another compound with a chlorophenyl group, used in various research applications.
Uniqueness: 1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
618098-32-1 |
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Molecular Formula |
C16H14ClN3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-(3-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN3/c1-11-4-2-5-12(8-11)15-10-16(18)20(19-15)14-7-3-6-13(17)9-14/h2-10H,18H2,1H3 |
InChI Key |
QFQBGCLYYRMKSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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